N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiadiazole ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chromene moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- 5-ethylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both a thiadiazole ring and a chromene moiety. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it a valuable target for research and development .
Properties
Molecular Formula |
C15H13N3O3S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20) |
InChI Key |
WYDLFKSWLPBZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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